molecular formula C14H18N4O2S B2578241 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798637-80-5

1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2578241
CAS No.: 1798637-80-5
M. Wt: 306.38
InChI Key: WCEXHMNFVPAHQD-UHFFFAOYSA-N
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Description

1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1798637-80-5) is a chemical compound with the molecular formula C14H18N4O2S and a molecular weight of 306.39 g/mol . This complex molecule features a 1,2,3-triazole heterocycle linked to a pyrrolidine ring that is functionalized with a phenethylsulfonyl group. The 1,2,3-triazole ring is a versatile heterocycle known for its stability and ability to participate in dipole-dipole interactions and hydrogen bonding, making it a valuable scaffold in drug discovery and materials science . This compound is of significant interest in medicinal chemistry and chemical biology research. The 1,2,3-triazole moiety can act as a bioisostere for various functional groups, including amide bonds, which is a common strategy in rational drug design to improve the pharmacokinetic properties of lead compounds . Its structural complexity, combining multiple nitrogen-containing heterocycles with a sulfonamide-like linkage, makes it a promising building block for developing new peptidomimetics and foldamers—synthetic molecules that mimic the structural properties of peptides . Researchers can utilize this compound in the synthesis of more complex molecular architectures, particularly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly reliable and selective reaction used to conjugate molecular fragments . The presence of the phenethylsulfonyl group is a notable feature, as sulfonyl groups are often found in compounds with biological activity and can influence a molecule's binding characteristics and metabolic stability. Applications & Research Value: This chemical is intended for research applications only, including as a building block in organic synthesis, a precursor for pharmaceutical research, a core structure in the development of new foldamers and peptidomimetics, and a molecular scaffold for probing biological interactions . Handling & Safety: Researchers should consult the relevant Safety Data Sheet (SDS) before use. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)18-10-8-15-16-18/h1-5,8,10,14H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEXHMNFVPAHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines.

    Phenethylsulfonyl Group Introduction: The phenethylsulfonyl group can be introduced via sulfonylation reactions using phenethylsulfonyl chloride and a suitable base.

    1,2,3-Triazole Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in the treatment of diabetes. Specifically, compounds featuring the triazole ring have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 14.2 µM, indicating their efficacy as potential antidiabetic agents . The structure-activity relationship (SAR) analysis suggested that modifications to the triazole ring could enhance biological activity, making these compounds promising candidates for further development.

Neuroprotective Effects

Research has indicated that triazole derivatives may possess neuroprotective properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Agents

The antimicrobial properties of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives have been explored extensively. Studies have shown that various triazole derivatives exhibit potent antimicrobial and antifungal activities against a range of pathogens. For example, a study on synthesized 1,2,4-triazole derivatives found significant antimicrobial effects against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Enzyme Inhibition

Aldosterone Synthase Inhibition

The compound's potential as an aldosterone synthase inhibitor has also been investigated. Aldosterone synthase plays a critical role in regulating blood pressure and fluid balance; thus, inhibitors can be beneficial in treating conditions such as hypertension and heart failure. Research indicates that certain triazole derivatives can selectively inhibit aldosterone synthase with high potency . This selectivity is essential for minimizing side effects associated with broader-spectrum steroidogenic enzyme inhibition.

Case Studies

Study Focus Findings
Antidiabetic Activity Inhibition of α-glucosidaseDerivatives showed IC50 values ranging from 14.2 µM to 218.1 µM; structure modifications enhanced activity .
Antimicrobial Properties Efficacy against pathogensSignificant activity observed against both Gram-positive and Gram-negative bacteria; effective at low concentrations .
Aldosterone Synthase Inhibition Selectivity and potencySome derivatives demonstrated selectivity ratios exceeding 400 against other steroidogenic enzymes .

Mechanism of Action

The mechanism of action of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The phenethylsulfonyl group may interact with enzymes or receptors, while the 1,2,3-triazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Synthesis Method Reference
Target Compound Phenethylsulfonyl-pyrrolidine + 1,2,3-triazole ~337.4 (est.) Potential kinase inhibition, antiviral CuAAC (hypothesized) N/A
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-1H-1,2,3-triazole () 4-Fluorobenzyl group Not reported Antimicrobial activity CuAAC
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole () Unmodified pyrrolidine 152.2 Building block for drug discovery CuAAC
1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid () Acetyl group + carboxylic acid 224.22 Intermediate for bioactive molecules Multi-step functionalization
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole () Pyrazole + methoxyphenyl 257.3 Photophysical applications CuAAC

Physicochemical Properties

  • However, the acetylated derivative () may exhibit intermediate solubility due to its carboxylic acid moiety .
  • Steric Effects : The bulky phenethylsulfonyl group could hinder binding to sterically sensitive targets compared to smaller substituents (e.g., 4-fluorobenzyl in ) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
    • Regioselectivity : CuAAC ensures 1,4-disubstituted triazole formation in all analogues, critical for consistent bioactivity .
  • Thermodynamic Stability : The triazole’s inertness to hydrolysis and oxidation () ensures stability across analogues, supporting long-term storage and in vivo applications .

Biological Activity

1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound that has garnered attention due to its diverse biological activities. The unique structural features of this compound, including the phenethylsulfonyl group, pyrrolidine ring, and 1,2,3-triazole moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S with a molecular weight of 382.5 g/mol. The compound features a sulfonamide linkage that enhances its pharmacological properties.

PropertyValue
Molecular FormulaC20H22N4O2SC_{20}H_{22}N_{4}O_{2}S
Molecular Weight382.5 g/mol
CAS Number2034424-55-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, enhancing binding affinity to target proteins.

Key Mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the triazole moiety contributes to significant antimicrobial activity against various pathogens.

Anticancer Activity

In a study evaluating the antiproliferative effects of various triazole derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism was proposed to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HT29 (Colon Cancer)12

Antimicrobial Activity

The compound's antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum activity.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that guided the optimization of biological activity. It was found that modifications in the sulfonyl group significantly influenced the anticancer potency.

Q & A

Q. How can stability issues (e.g., hydrolysis of sulfonyl groups) be mitigated during storage?

  • Methodology : Store compounds under anhydrous conditions (desiccators with silica gel) at -20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., sulfonate hydrolysis). LC-MS monitors degradation products .

Tables

Q. Table 1. Representative Yields and Conditions for Triazole Synthesis

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Azide + AlkyneCuSO₄/Na-ascorbateTHF:H₂O501660–76
Fluorinated AzideCuI/DIPEADMFRT2465

Q. Table 2. Key Spectroscopic Data for Triazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
21id 8.10 (s, 1H, triazole)148.5 (triazole C)423.1234
5b 7.85 (d, J=8.5 Hz, 2H)160.1 (C-F)498.0891

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